7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde
Overview
Description
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde (MIPCA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential biomedical and pharmaceutical applications. MIPCA is a derivative of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a mutagenic and carcinogenic compound found in cooked meat and fish.
Scientific Research Applications
Synthesis Techniques
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde is involved in various synthesis techniques. For instance, it is produced via "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This process highlights the chemical's role in synthesizing imidazo[1,2-a]pyridines under aqueous conditions without deliberate catalyst addition (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Fluorescent Molecular Rotors
This compound is utilized in the development of fluorescent molecular rotors (FMRs). These FMRs are synthesized by condensation with various active methylene moieties. The resulting compounds exhibit significant viscosity sensing properties, making them useful in applications requiring sensitivity to environmental changes (S. D. Jadhav & N. Sekar, 2017).
Heterocyclic Compound Synthesis
The compound plays a role in the synthesis of various heterocyclic compounds. For example, imidazo[4,5-b]pyridines are synthesized from aminoimidazolecarbaldehydes, highlighting its role in creating complex molecular structures important in pharmaceutical and chemical research (Francisco Perandones & J. Soto, 1997).
Catalytic Activities
Studies have shown that derivatives of this compound exhibit catalytic activities. For instance, these derivatives have been synthesized and evaluated for their effectiveness in catalyzing the oxidation of catechol, demonstrating their potential in catalytic processes (R. Saddik et al., 2012).
Pharmaceutical Research
In pharmaceutical research, this compound is involved in the synthesis of compounds with potential medicinal properties. For instance, it's used in creating pyrimidine derivatives, which are significant in medicine (Chetan C. Rathod & M. Solanki, 2018).
Mechanism of Action
Target of Action
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been recognized for their wide range of applications in medicinal chemistry .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMQARSZMAYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444617 | |
Record name | 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-94-2 | |
Record name | 7-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30384-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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